1-Azido-2-methoxyethane (CAS 80894-21-9) is a bifunctional organic compound featuring a terminal azide group for use in high-yield cycloaddition reactions and a methoxyethyl chain. This structure provides a valuable combination of a reliable reactive handle for 'click' chemistry and a short, chemically inert, polar ether segment that enhances solubility in a range of common organic solvents. Unlike alcohol-containing analogs, its ether linkage is non-protic and generally non-coordinating, making it compatible with a wide array of reaction conditions, particularly those involving metal catalysts.
Direct substitution with the closest structural analog, 2-azidoethanol, introduces significant process complications. The primary hydroxyl group of 2-azidoethanol is reactive and can interfere with many synthetic transformations, including metal-catalyzed reactions like the CuAAC 'click' reaction. This often necessitates additional protection and deprotection steps, increasing process time, raw material costs, and the potential for yield loss. For example, silylation is a common protection strategy for the hydroxyl group before further modification. 1-Azido-2-methoxyethane, with its chemically inert ether linkage, circumvents these issues, offering a more streamlined and reproducible synthetic workflow, making it the more efficient choice for multi-step syntheses.
In a comparative study of azidomethyl compounds (N3-CH2-R), the thermal stability, measured by the onset temperature of decomposition (TDSC), was shown to be highly dependent on the adjacent functional group. 1-Azido-2-methoxyethane (R: OCH3) exhibited a decomposition onset at 173°C. This is significantly higher than related compounds with electron-withdrawing groups, such as where R=COCH3 (TDSC = 130°C) or R=CONH2 (TDSC = 157°C), indicating a superior thermal profile for safer handling and processing under heated conditions.
| Evidence Dimension | Onset Temperature of Thermal Decomposition (TDSC) |
| Target Compound Data | 173°C |
| Comparator Or Baseline | N3-CH2-COCH3: 130°C | N3-CH2-CONH2: 157°C |
| Quantified Difference | +43°C vs. aceto analog; +16°C vs. amido analog |
| Conditions | Thermal stability evaluated by Slow-heating-rate Differential Scanning Calorimetry (SC-DSC). |
A higher decomposition temperature provides a wider and safer operating window for reactions that require heating, reducing the risk of uncontrolled decomposition.
The use of 2-azidoethanol as a synthetic precursor often requires protection of its reactive hydroxyl group prior to subsequent reactions. A common published procedure involves reacting crude 2-azidoethanol with tert-butylchlorodimethylsilane and 3.00 mol of imidazole in DMF, followed by stirring for 24 hours at 40°C to form the silyl-protected intermediate. In contrast, 1-azido-2-methoxyethane possesses a chemically robust ether linkage, eliminating the need for this entire protection/deprotection sequence. This directly translates to fewer reaction steps, reduced consumption of reagents and solvents, and higher overall process efficiency.
| Evidence Dimension | Required Synthetic Steps for Downstream Use |
| Target Compound Data | 0 (Directly usable in many contexts) |
| Comparator Or Baseline | 2-Azidoethanol: 1+ (Requires at least one protection step, e.g., silylation, before many transformations) |
| Quantified Difference | Eliminates at least one full synthetic step (protection) and a subsequent deprotection step. |
| Conditions | Standard organic synthesis protocols for functional group modification. |
Eliminating process steps directly reduces manufacturing time, raw material costs, and waste generation, making this compound a more economical choice for complex syntheses.
The methoxyethyl group confers excellent solubility in a wide range of organic solvents. Technical datasheets for related methoxy-terminated PEG azides confirm high solubility (>10 mg/mL) in solvents like chloroform and DMSO. This contrasts with the parent inorganic azide, sodium azide, which is soluble in highly polar solvents but requires phase-transfer catalysis for use in many aprotic organic systems. It also differs from its hydroxyl analog, 2-azidoethanol, which has higher polarity and miscibility with water but potentially lower solubility in less polar organic media used for synthesis. The balanced polarity of 1-azido-2-methoxyethane makes it highly processable across diverse reaction conditions without specialized solvent systems.
| Evidence Dimension | Solvent Compatibility Profile |
| Target Compound Data | Soluble in a broad range of aprotic and polar organic solvents (e.g., chloroform, DMSO). |
| Comparator Or Baseline | Sodium Azide: Requires highly polar solvents or phase-transfer catalysts. | 2-Azidoethanol: High polarity, miscible with water, less compatible with non-polar organic systems. |
| Quantified Difference | Broader applicability in standard organic solvents compared to inorganic azides or highly polar alcohol analogs. |
| Conditions | General laboratory and process chemistry solvent selection. |
Broad solvent compatibility simplifies reaction setup, purification, and formulation, avoiding the need for co-solvents or phase-transfer catalysts that add cost and complexity.
The methoxyethyl group is a common structural motif in metabolically stable PET tracers. This compound serves as a key building block to introduce this group along with a clickable azide handle for conjugation to targeting vectors. Its chemical stability and defined structure are critical for producing high-purity precursors essential for radiolabeling workflows.
Ideal for applications where a short, hydrophilic, and non-reactive linker is required. By avoiding the need for protecting groups that would be necessary for 2-azidoethanol, this reagent simplifies the synthesis of azide-modified peptides, oligonucleotides, and small molecules, leading to higher overall yields and purity in bioconjugation protocols.
The compound's favorable solubility in common organic solvents facilitates its use in modifying surfaces and polymers. It can be readily employed in CuAAC reactions to functionalize materials where the use of aqueous or highly polar solvent systems required by other azides would be incompatible with the substrate.